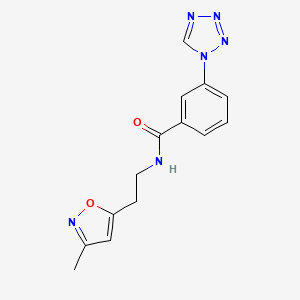

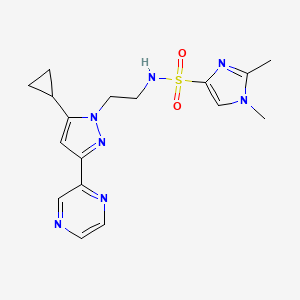

N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide, commonly known as MTEB, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTEB belongs to the class of tetrazole-based compounds, which are known for their diverse biological activities.

Wissenschaftliche Forschungsanwendungen

Electrophysiological Activity

Research on similar N-substituted benzamide derivatives has shown potential in cardiac electrophysiological activity, indicating the possibility for the development of new selective class III agents for arrhythmia treatment. Compounds in this class have shown potency comparable to existing treatments undergoing clinical trials, suggesting that modifications to the N-substituted benzamide structure, similar to N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide, could yield promising new therapeutic agents (Morgan et al., 1990).

Supramolecular Gelators

Derivatives of benzamide, particularly with modifications on the isoxazole ring, have been synthesized and investigated for their gelation behavior. These studies aim to understand the role of methyl functionality and non-covalent interactions, such as π-π interactions and hydrogen bonding, on the material's properties. This insight is crucial for designing new materials with specific physical characteristics for applications in drug delivery and material science (Yadav & Ballabh, 2020).

Photodynamic Therapy

Imidazole-modified porphyrins, related to the compound , have shown pH-responsive behavior for producing singlet oxygen, a critical factor in photodynamic therapy for cancer treatment. This responsiveness to pH changes enhances the effectiveness of photodynamic therapy by increasing the production of singlet oxygen in acidic tumor environments, thus improving the selectivity and efficacy of cancer treatment (Zhu et al., 2011).

Antiviral Activity

The synthesis of benzamide-based derivatives has led to the discovery of compounds with significant antiviral activities against influenza viruses, including H5N1. This research opens the door for developing new antiviral agents that could be crucial in managing influenza outbreaks and pandemics. The ability of these compounds to inhibit viral replication highlights the potential of N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide derivatives in contributing to antiviral drug development (Hebishy et al., 2020).

Anticancer Activity

The design and synthesis of benzamide derivatives have been targeted for their anticancer activity, indicating the broad therapeutic potential of these compounds. Evaluations against several cancer cell lines have shown promising results, suggesting that further exploration and modification of the N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide structure could yield effective treatments for various cancers (Ravinaik et al., 2021).

Eigenschaften

IUPAC Name |

N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-3-(tetrazol-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O2/c1-10-7-13(22-17-10)5-6-15-14(21)11-3-2-4-12(8-11)20-9-16-18-19-20/h2-4,7-9H,5-6H2,1H3,(H,15,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXDFORTVWAMMQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCNC(=O)C2=CC(=CC=C2)N3C=NN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2982155.png)

![5-acetyl-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2982157.png)

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2982159.png)

![2,4-difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2982160.png)

![1-[2-(3-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one](/img/structure/B2982166.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamide](/img/structure/B2982169.png)

![8-(2,5-Dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione](/img/no-structure.png)